

Intetrix formula and molecular composition

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Compound of Interest

Compound Name: *Intetrix*

Cat. No.: *B1195027*

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An In-depth Technical Guide to the Core Components of **Intetrix**

This document provides a detailed examination of the chemical composition, mechanism of action, and key experimental findings related to the active ingredients of **Intetrix**, a medication historically used as an intestinal antiseptic and antiprotozoal agent. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Formula

Intetrix is a fixed-dose combination drug. Its primary efficacy is derived from the synergistic action of two active pharmaceutical ingredients (APIs), both of which are derivatives of 8-hydroxyquinoline.[1] Some formulations also include a salt of Tiliquinol.

The core active components are:

- Tilbroquinol: An antiprotozoal agent.[2]
- Tiliquinol: An antiamoebic agent that acts on the trophozoites of *Entamoeba histolytica*.[3]

The detailed molecular and chemical properties of these compounds are summarized below.

Table 1.1: Molecular Composition of Intetrix Active Ingredients

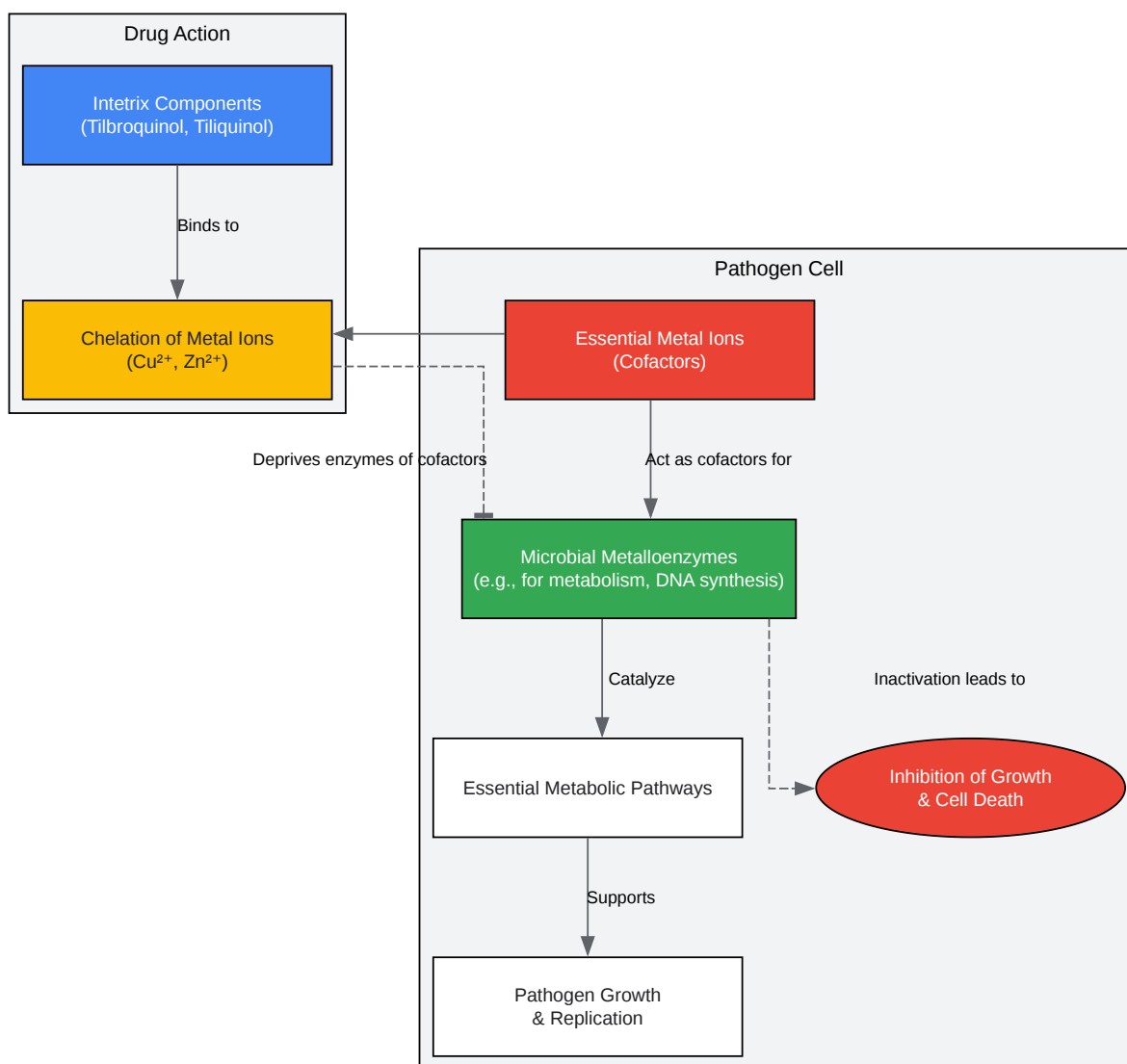
Property	Tilbroquinol	Tiliquinol
IUPAC Name	7-bromo-5-methylquinolin-8-ol[4]	5-methylquinolin-8-ol[5]
Synonyms	7-Bromo-5-methyl-8-quinolinol[4]	5-Methyl-8-hydroxyquinoline[5]
Molecular Formula	C ₁₀ H ₈ BrNO[4]	C ₁₀ H ₉ NO[1][5]
Molecular Weight	238.08 g/mol [4]	159.18 g/mol [1][5]
Chemical Structure		
CAS Number	7175-09-9[4]	5541-67-3[5]

Mechanism of Action: Metal Ion Chelation Pathway

The antimicrobial and antiprotozoal activity of the hydroxyquinoline derivatives in **Intetrix**, like other compounds in this class, is primarily attributed to their ability to chelate essential metal ions.[6] Divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺) are critical cofactors for a wide range of microbial enzymes involved in metabolic and replication pathways.

By binding to these metal ions, Tilbroquinol and Tiliquinol form stable complexes that effectively sequester the ions, making them unavailable to the pathogen.[6] This disruption of essential enzymatic processes leads to the inhibition of microbial growth and ultimately results in cell death.[6] This mechanism provides a broad-spectrum antiseptic effect within the gastrointestinal lumen.

Proposed Mechanism of Action for Intetrix Components

[Click to download full resolution via product page](#)Caption: Proposed mechanism of action for **Intetrix** active components.

Experimental Data and Protocols

While **Intetrix** has been on the market for many years, modern, publicly available clinical trial data is scarce. However, historical pharmacovigilance reports provide critical data, particularly regarding safety and tolerability.

Clinical Study on Hepatotoxicity

Concerns over potential hepatotoxicity led to market withdrawal in some countries.^{[4][7]} A key piece of evidence comes from a clinical study conducted in France involving healthy volunteers.^[7]

Parameter	Observation	Source
Study Population	12 healthy volunteers	WHO (1997) ^[7]
Adverse Event	Asymptomatic increase in liver transaminases	WHO (1997) ^[7]
Incidence	8 out of 12 participants (66.7%)	WHO (1997) ^[7]
Outcome	All cases resolved within one month	WHO (1997) ^[7]

Reconstructed Experimental Protocol: Hepatotoxicity Assessment

Based on the available information, a protocol for a study assessing the hepatotoxicity of an oral agent like **Intetrix** would follow the workflow outlined below. This protocol is a reconstruction for illustrative purposes.

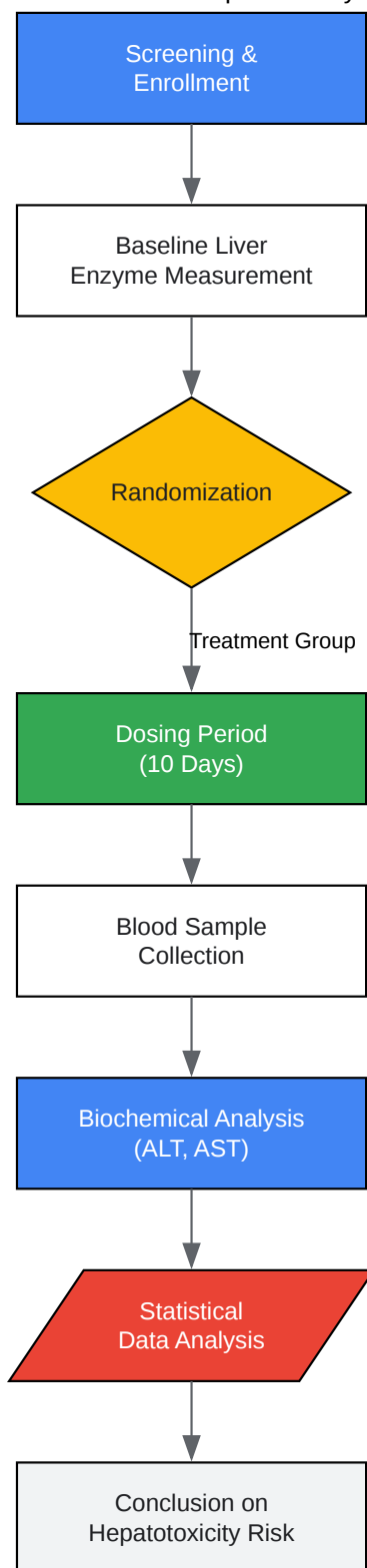
Objective: To evaluate the effect of **Intetrix** on liver function in healthy adult volunteers.

Methodology:

- **Screening & Enrollment:** Recruit a cohort of healthy volunteers with no prior history of liver disease. Perform baseline measurements of liver enzymes (e.g., ALT, AST).

- Randomization: Divide participants into a treatment arm (receiving the standard therapeutic dose of **Intetrix**) and a placebo arm.
- Dosing Period: Administer the drug/placebo for a defined period (e.g., 10 days, consistent with the standard treatment course).
- Monitoring: Collect blood samples at regular intervals (e.g., baseline, mid-treatment, end-of-treatment, and post-treatment follow-up).
- Biochemical Analysis: Analyze serum samples for levels of key liver transaminases.
- Data Analysis: Compare the changes in enzyme levels between the treatment and placebo groups to determine statistical significance.

Experimental Workflow for Hepatotoxicity Assessment



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Caption: Reconstructed workflow for a clinical hepatotoxicity study.

Clinical Indications and Dosage

Intetrix was primarily indicated for the treatment of intestinal infections.

Table 4.1: Indications and Recommended Dosage

Indication	Details	Dosage	Duration
Intestinal Amoebiasis	Used as monotherapy for asymptomatic carriers or as an adjuvant to a tissular amoebicide.	2 capsules in the morning, 2 capsules in the evening (4 total per day).	10 days
Acute Diarrhea	For diarrhea of suspected infectious origin without invasive phenomena.[7]	2 capsules in the morning, 2 capsules in the evening (4 total per day).	10 days

Conclusion

The active components of **Intetrix**, Tilbroquinol and Tiliquinol, are hydroxyquinoline derivatives that function as intestinal antiseptics through the chelation of metal ions essential for microbial survival. While effective for certain gastrointestinal infections, clinical data, particularly from pharmacovigilance reports, indicate a significant risk of hepatotoxicity, which has led to its withdrawal or restricted use in several markets. The reconstructed experimental protocol highlights a standard methodology for assessing such risks in drug development. This guide provides a consolidated technical overview for professionals engaged in the study of antimicrobial agents and drug safety.

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